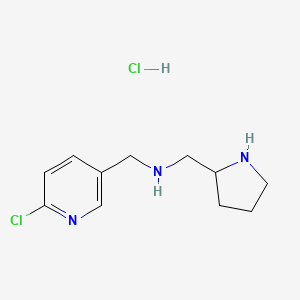

(6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Description

(6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chloro-substituted pyridine derivative featuring a pyrrolidinylmethyl-amine backbone. Its molecular formula is C₁₁H₁₆Cl₂N₃, with a calculated molecular weight of 260.9 g/mol. The compound consists of a 6-chloropyridin-3-ylmethyl group linked to a pyrrolidin-2-ylmethyl-amine moiety, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3.ClH/c12-11-4-3-9(7-15-11)6-13-8-10-2-1-5-14-10;/h3-4,7,10,13-14H,1-2,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFBJHBODLLPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves several steps. One common method includes the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process is carried out in an ethanol-water mixture with ammonia at a controlled temperature and pressure . Industrial production methods often involve similar catalytic hydrogenation processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Bromine

A closely related analog, (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride (C₁₀H₁₅ClBrN₃; MW 292.61 g/mol), differs in halogen type (Br vs. Cl), pyridine substituent position (2-yl vs. 3-yl), and amine ring (piperidine vs. pyrrolidine) . Key differences include:

- Molecular Weight and Lipophilicity: Bromine’s higher atomic mass increases molecular weight by ~31.7 g/mol compared to the target compound.

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature could influence the pyridine ring’s electronic density, altering binding interactions in biological targets.

Pyridine Substituent Position: 3-yl vs. 2-yl

The target compound’s 6-chloro-pyridin-3-ylmethyl group contrasts with analogs like methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate (), where the chloro-substituent occupies the pyridine’s 2-position. Positional differences affect:

- Steric Accessibility : A 3-yl substituent may allow more favorable spatial interactions with target proteins compared to 2-yl derivatives.

- Synthetic Complexity : 3-yl substitution often requires regioselective synthesis, as seen in recent patent methodologies (e.g., LCMS-guided purification in ) .

Amine Ring Structure: Pyrrolidine vs. Piperidine

The pyrrolidine ring (5-membered) in the target compound versus piperidine (6-membered) in the bromo analog () introduces distinct conformational and physicochemical properties:

- Ring Strain : Pyrrolidine’s smaller ring size increases torsional strain, favoring specific conformations that may enhance target binding selectivity .

Analytical and Physicochemical Data

Table 1: Comparative Analysis of Key Compounds

*HPLC conditions vary; data from are included for reference.

Biological Activity

(6-Chloro-pyridin-3-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 215.7 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C10H15ClN3 |

| Molecular Weight | 215.7 g/mol |

| IUPAC Name | 1-(6-chloro-pyridin-3-yl)methyl-pyrrolidin-2-yl-methylamine hydrochloride |

| PubChem CID | 60137485 |

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial effects. A study demonstrated that compounds similar to this compound showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Methicillin-resistant S. aureus | 1.5 |

These results suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which leads to cell lysis. This is consistent with findings from other studies on pyridine derivatives that target bacterial enzymes critical for cell wall formation.

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent investigation focused on the in vitro efficacy of this compound against Gram-positive and Gram-negative bacteria. The study highlighted its superior activity compared to standard antibiotics like ciprofloxacin. -

Pharmacokinetic Studies :

Pharmacokinetic evaluations have shown that this compound exhibits favorable absorption characteristics, suggesting good bioavailability when administered orally. It was found to cross the blood-brain barrier, indicating potential neurological applications.

Safety Profile

Safety assessments reveal that this compound carries certain hazards such as irritation upon contact and potential toxicity at high doses. The compound's safety profile must be thoroughly evaluated in clinical settings before therapeutic use.

Hazard Statements:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.